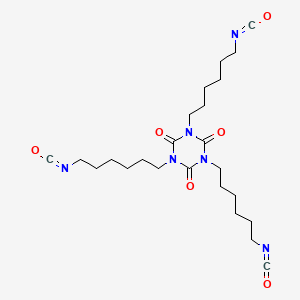

Tris(6-isocyanatohexyl)isocyanurate

Beschreibung

Eigenschaften

IUPAC Name |

1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O6/c31-19-25-13-7-1-4-10-16-28-22(34)29(17-11-5-2-8-14-26-20-32)24(36)30(23(28)35)18-12-6-3-9-15-27-21-33/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZQSKKNAGZQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN1C(=O)N(C(=O)N(C1=O)CCCCCCN=C=O)CCCCCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116038-88-1 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116038-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027548 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light liquid; [3M MSDS] | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3779-63-3 | |

| Record name | Hexamethylene diisocyanate isocyanurate trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(6-isocyanatohexyl)isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trioxotriazine-1,3,5(2H,4H,6H)-triyl)tris(hexamethylene) isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(6-ISOCYANATOHEXYL)ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE5PQE5835 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Tris(6-isocyanatohexyl)isocyanurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Tris(6-isocyanatohexyl)isocyanurate, a critical crosslinking and curing agent. This document outlines the underlying chemical principles, experimental protocols, and purification methodologies, presenting quantitative data in a clear and accessible format.

Introduction

This compound, the isocyanurate trimer of hexamethylene diisocyanate (HDI), is a polyfunctional aliphatic isocyanate. Its aliphatic nature confers excellent resistance to ultraviolet light and weathering, making it a valuable component in the synthesis of high-performance polyurethane coatings, adhesives, and elastomers.[1] Compared to its monomer, hexamethylene diisocyanate, the trimer exhibits significantly lower volatility and toxicity, enhancing safety during handling and processing. The synthesis of this compound is primarily achieved through the catalytic cyclotrimerization of HDI.

Synthesis of this compound

The core of the synthesis process is the cyclotrimerization of three molecules of hexamethylene diisocyanate (HDI) to form a stable six-membered isocyanurate ring. This reaction is facilitated by a catalyst and requires careful control of reaction conditions to maximize the yield of the desired trimer and minimize the formation of higher oligomers.

Reaction Pathway

The synthesis proceeds via a catalyzed cyclotrimerization reaction as depicted below.

References

In-Depth Technical Guide: Hexamethylene Diisocyanate Isocyanurate Trimer (CAS 3779-63-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, safety information, and analytical methodologies for Hexamethylene Diisocyanate Isocyanurate Trimer (HDI Trimer), identified by CAS number 3779-63-3. This document is intended to serve as a key resource for professionals working with this compound in research and development.

Core Physical and Chemical Data

Hexamethylene Diisocyanate Isocyanurate Trimer is a derivative of hexamethylene diisocyanate (HDI). Its structure, featuring a stable isocyanurate ring and multiple isocyanate functional groups, contributes to its utility in various industrial applications, particularly in the formulation of high-performance coatings, adhesives, and sealants due to its excellent resistance to chemicals, UV light, and weathering.[1]

Table 1: Physical and Chemical Properties of CAS 3779-63-3

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₆N₆O₆ | [1] |

| Molecular Weight | 504.58 g/mol | --- |

| Appearance | Clear, colorless to slightly yellow liquid or solid | [1] |

| NCO Content (theoretical) | 25% | --- |

| Viscosity @ 25°C | 1300-2200 mPa·s (for lower viscosity grades) | --- |

| Specific Gravity @ 25°C | 1.12 | --- |

| Flash Point (Setaflash) | 196°C (385°F) | --- |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Toxicological and Safety Information

HDI Trimer presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary routes of exposure are inhalation and skin contact.

Table 2: Summary of Toxicological and Safety Data for CAS 3779-63-3

| Hazard | Description | GHS Classification | Precautionary Statements |

| Acute Inhalation Toxicity | Harmful if inhaled, may cause respiratory irritation.[3][4][5] | Acute Tox. 4 (Inhalation), STOT SE 3 | P261, P271, P304+P340, P312 |

| Skin Sensitization | May cause an allergic skin reaction.[3][4][5] Hexamethylene diisocyanate is a potent skin sensitizer. | Skin Sens. 1 | P261, P272, P280, P302+P352, P333+P313 |

| Eye Irritation | May cause serious eye irritation.[2] | Eye Irrit. 2A | P280, P305+P351+P338 |

| Skin Irritation | Causes skin irritation.[2] | Skin Irrit. 2 | P280, P302+P352, P332+P313 |

| Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[5] | Aquatic Chronic 3 | P273 |

Experimental Protocols

Determination of Isocyanate (NCO) Content by Titration

The determination of the free NCO content is crucial for quality control and for calculating the proper stoichiometry in polyurethane formulations. The most common method is back-titration involving the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine, followed by titration of the unreacted amine with a standard acid solution.[6][7][8]

Materials and Reagents:

-

Titrant: 0.5 mol/L or 1 mol/L Hydrochloric acid (HCl) standard solution[7][8]

-

Reagent: Di-n-butylamine - toluene (B28343) solution (e.g., 130 g of di-n-butylamine in 1 L of dehydrated toluene)[8]

-

Solvent: Dehydrated 2-propanol (isopropyl alcohol) or acetone[7][8]

-

Sample: Hexamethylene Diisocyanate Isocyanurate Trimer (CAS 3779-63-3)

-

Equipment:

-

Automatic titrator or manual titration setup with a burette

-

Glass and reference electrodes suitable for non-aqueous titration

-

250 mL Erlenmeyer flasks with stoppers

-

Volumetric pipette (25 mL)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 2 g of the HDI Trimer sample into a 250 mL Erlenmeyer flask.[8]

-

Reaction with Amine: Using a volumetric pipette, add exactly 25 mL of the di-n-butylamine-toluene solution to the flask.[8]

-

Reaction Incubation: Stopper the flask and gently stir the mixture using a magnetic stirrer for 15 minutes at room temperature to ensure the complete reaction of the isocyanate groups with the amine.[8]

-

Dilution: Add 150 mL of 2-propanol to the flask to dissolve the resulting urea (B33335) and prepare the solution for titration.[8]

-

Titration: Immerse the electrode(s) into the solution and titrate with the standardized hydrochloric acid solution until the endpoint is reached. The endpoint can be determined potentiometrically.

-

Blank Determination: Perform a blank titration by following the same procedure (steps 2-5) but without adding the HDI Trimer sample. This is crucial to determine the initial amount of amine in the reagent.[8]

Calculation:

The NCO content (%) is calculated using the following formula:

Where:

-

V_blank = Volume of HCl solution used for the blank titration (mL)

-

V_sample = Volume of HCl solution used for the sample titration (mL)

-

N_HCl = Normality of the HCl standard solution (mol/L)

-

42.02 = Molecular weight of the NCO group ( g/mol )

-

W_sample = Weight of the sample (g)

Mandatory Visualizations

Synthesis Workflow of Hexamethylene Diisocyanate Isocyanurate Trimer

The following diagram illustrates a general workflow for the synthesis of HDI Trimer, which involves the cyclotrimerization of hexamethylene diisocyanate (HDI) monomer.[9]

Caption: General synthesis workflow for Hexamethylene Diisocyanate Isocyanurate Trimer.

Experimental Workflow for NCO Content Determination

The diagram below outlines the key steps in the experimental procedure for determining the NCO content of HDI Trimer.

Caption: Experimental workflow for determining the NCO content of HDI Trimer.

References

- 1. CAS 3779-63-3: Hexamethylene diisocyanate isocyanurate tri… [cymitquimica.com]

- 2. angenechemical.com [angenechemical.com]

- 3. echemi.com [echemi.com]

- 4. Tris(6-isocyanatohexyl)isocyanurate | C24H36N6O6 | CID 77411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnmedia.mapei.com [cdnmedia.mapei.com]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. xylem.com [xylem.com]

- 8. hiranuma.com [hiranuma.com]

- 9. CN113683577A - Synthetic method of hexamethylene diisocyanate trimer - Google Patents [patents.google.com]

Health and safety considerations for Tris(6-isocyanatohexyl)isocyanurate

An In-depth Technical Guide on the Health and Safety Considerations for Tris(6-isocyanatohexyl)isocyanurate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling this chemical.

Introduction

This compound, commonly referred to as HDI trimer, is a polyisocyanate widely used in the production of polyurethane coatings, adhesives, and elastomers due to its excellent durability and resistance properties. Its chemical structure consists of an isocyanurate ring with three hexamethylene isocyanate arms. While its industrial applications are extensive, its reactive isocyanate groups pose significant health and safety concerns that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key toxicological data, outlining experimental protocols for its assessment, and exploring the potential signaling pathways involved in its toxicity.

Chemical Identification

| Identifier | Value |

| Chemical Name | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione |

| Synonyms | HDI trimer, Hexamethylene diisocyanate isocyanurate trimer |

| CAS Number | 3779-63-3[1][2] |

| Molecular Formula | C24H36N6O6[1][2] |

| Molecular Weight | 504.58 g/mol [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health concerns are related to its sensitizing and irritant properties.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[3]

-

H332: Harmful if inhaled.[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.[3]

Signal Word: Danger

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

Toxicological Data

Quantitative toxicological data for this compound is summarized below. It is important to note that while data for the trimer is available, some toxicological assessments rely on data from the monomer, hexamethylene diisocyanate (HDI), or other isocyanates.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [4] (for a similar compound, tris(2-hydroxyethyl) isocyanurate) |

| LD50 | Rabbit | Dermal | No data found | |

| LC50 | Human Keratinocytes | In vitro | 134 µM (in protein-rich media) | [5] |

| LC50 | Human Melanocytes | In vitro | 75 µM (in protein-rich media) | [5] |

| LC50 | Human Fibroblasts | In vitro | 77 µM (in protein-rich media) | [5] |

| LC50 | Rat | Inhalation | No definitive value found for the trimer. Studies on HDI homopolymers (isocyanurate and biuret (B89757) types) showed no mortality at concentrations up to 26.4 mg/m³ and 21.0 mg/m³ respectively in a 13-week study.[6] |

Sensitization

| Endpoint | Species | Result | Reference |

| Skin Sensitization | Guinea Pig | Sensitizer | [7][8] (based on studies with similar compounds and general isocyanate properties) |

| Respiratory Sensitization | Human | Known respiratory sensitizer | [9] (based on general isocyanate toxicology) |

Experimental Protocols

This section details the methodologies for key toxicological assessments of this compound, based on established OECD guidelines and standard in vitro practices.

Acute Inhalation Toxicity (OECD Guideline 403)

This protocol is designed to assess the toxicity of a substance upon inhalation over a short period.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione [cymitquimica.com]

- 3. This compound | C24H36N6O6 | CID 77411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Viability of cultured human skin cells treated with 1,6-hexamethylene diisocyanate monomer and its oligomer isocyanurate in different culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhalation toxicity of 1,6-hexamethylene diisocyanate homopolymers (HDI-IC and HDI-BT): results of subacute and subchronic repeated inhalation exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. rivm.nl [rivm.nl]

An In-depth Technical Guide to the Solubility of Tris(6-isocyanatohexyl)isocyanurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(6-isocyanatohexyl)isocyanurate, a key polyisocyanate crosslinking agent. Due to its reactive nature, understanding its solubility is critical for formulation development, reaction control, and application performance in fields ranging from coatings and adhesives to advanced biomaterials.

Core Compound: this compound

This compound, also commonly known as Hexamethylene Diisocyanate (HDI) Trimer, is a non-volatile polyisocyanate with an isocyanurate ring structure. This structure imparts high stability and functionality, making it a popular choice for producing light-stable and weather-resistant polyurethane materials. Its chemical structure is provided below.

Chemical Structure:

-

IUPAC Name: 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione[1]

-

CAS Number: 3779-63-3[1]

-

Molecular Formula: C₂₄H₃₆N₆O₆[1]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on manufacturer technical data sheets and general principles of chemical compatibility, a qualitative solubility profile can be established. Isocyanates, including HDI trimer, are reactive with compounds containing active hydrogen, such as water and alcohols. Therefore, only "urethane-grade" solvents, which have very low water content (typically <0.05%), should be used for stable solutions.

The solubility of HDI trimer is primarily dictated by the polarity and chemical nature of the solvent.

Quantitative Solubility Data

While specific numerical values for solubility (e.g., in g/100 mL) are not readily found in public-domain literature, the following table summarizes the qualitative solubility of this compound in various classes of organic solvents. This information is critical for selecting appropriate solvents for formulation and reaction purposes.

| Solvent Class | Specific Solvents | Solubility | Reference |

| Esters | Ethyl acetate, Butyl acetate, Methoxypropylacetate (PMA) | Soluble | [2] |

| Ketones | Methyl ethyl ketone (MEK), Methyl isobutyl ketone (MIBK), Cyclohexanone | Soluble | [2] |

| Aromatic Hydrocarbons | Toluene, Xylene, Solvesso #100 | Soluble | [2] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Methylcyclohexane, Mineral spirits | Insoluble | [2] |

Note: While soluble in the listed solvent classes, prolonged storage of solutions with a solid content below 40% may lead to turbidity and sedimentation[2]. It is always recommended to test the storage stability of any prepared solutions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is adapted from the principles of the OECD Test Guideline 105 (Flask Method) for determining water solubility and incorporates safety and handling considerations for isocyanates.[2][3][4][5]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Urethane-grade organic solvent (low water content)

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Analytical balance

-

Glass flasks with stoppers

-

Syringes and syringe filters (Teflon or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical method for quantification.

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add small, incremental amounts of the HDI trimer to a known volume of the solvent in a flask at the desired temperature.

-

After each addition, stir the mixture until the solid is fully dissolved.

-

Continue until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring). This will help in determining the appropriate amount of solute to use in the main test.

-

-

Main Test (Flask Method):

-

Add an excess amount of this compound (as determined from the preliminary test) to a known volume of the solvent in a stoppered flask.

-

Place the flask in a thermostatically controlled shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).

-

Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

Once equilibrium is reached, allow the solution to stand undisturbed for a period to allow undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended particles.

-

Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

-

The analysis should be performed in triplicate.

-

-

Calculation:

-

Calculate the solubility of the this compound in the solvent at the test temperature, typically expressed in g/100 mL or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Isocyanates are sensitizers; handle with extreme care.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of a compound in an organic solvent.

This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is strongly recommended to perform experimental verification of solubility and stability in the specific solvent systems being considered.

References

Unraveling the Thermal Stability of Tris(6-isocyanatohexyl)isocyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation profile of Tris(6-isocyanatohexyl)isocyanurate, a key crosslinking agent. Understanding its thermal stability is paramount for its application in various fields, including the development of novel drug-delivery systems. This document synthesizes available data to present a clear picture of its decomposition behavior, supported by detailed experimental methodologies and visual representations of the degradation pathway.

Core Executive Summary

This compound, an isocyanurate trimer of hexamethylene diisocyanate (HDI), is recognized for its contribution to the enhanced thermal stability of polymeric materials. The core isocyanurate ring, a six-membered s-triazine structure, imparts significant heat resistance. Thermal degradation is generally understood to initiate with the dissociation of the isocyanurate linkage at elevated temperatures, followed by the decomposition of the resulting species. While specific quantitative data for the pure compound is limited, a multi-stage degradation process can be inferred from the analysis of related isocyanurate-containing polymers and general principles of isocyanate chemistry. The primary decomposition is expected to occur at temperatures exceeding 300°C.

Quantitative Thermal Analysis Data

The following table summarizes the key temperature points in the thermal degradation of this compound, compiled from available safety data sheets and studies on related materials. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.

| Thermal Event | Temperature (°C) | Data Source Context |

| Decomposition Onset | ~314 | A Safety Data Sheet for Hexamethylene diisocyanate isocyanurate trimer indicates a decomposition temperature of 314 °C at 4 hPa. However, the same document also notes a lack of definitive data, suggesting this should be considered an estimate. |

| 50% Weight Loss (T50%) | ~380.83 | This value is reported for a cured epoxy resin system modified with an HDI trimer. While not representing the pure compound, it provides an indication of its significant contribution to the thermal stability of the final material. |

| Isocyanurate Ring Decomposition | > 400 | Research on the thermal decomposition of various isocyanurates indicates that the stable s-triazine ring structure begins to break down at temperatures above 400°C, leading to the release of free isocyanate groups.[1] |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is proposed to proceed through a multi-stage mechanism. The initial and critical stage involves the decomposition of the isocyanurate ring, followed by subsequent reactions of the liberated isocyanate species.

Caption: Proposed thermal degradation pathway of this compound.

Detailed Experimental Protocols

To facilitate reproducible research, the following are detailed methodologies for key thermal analysis experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the weight loss of this compound as a function of temperature, identifying the onset and stages of decomposition.

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample weight as a function of temperature.

-

The evolved gases can be simultaneously analyzed by a connected MS or FTIR to identify the decomposition products at different temperature stages.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Instrumentation: A differential scanning calorimeter (DSC).

Procedure:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed aluminum pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 450°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

Record the heat flow as a function of temperature.

-

A second heating run may be performed after controlled cooling to observe any changes in the thermal behavior after the initial thermal history.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Discussion of Thermal Degradation Profile

The thermal degradation of this compound is characterized by the high stability of the central isocyanurate ring. The initial weight loss, likely occurring above 300°C, is attributed to the scission of this ring, which regenerates isocyanate functionalities, primarily in the form of hexamethylene diisocyanate (HDI) monomers and related oligomers.

The subsequent degradation at higher temperatures involves the decomposition of these aliphatic isocyanate species. This process can be complex, potentially involving a series of reactions including the formation of carbodiimides, ureas (if moisture is present), and ultimately leading to the evolution of smaller volatile molecules such as carbon dioxide, water, and various nitrogen-containing organic fragments. A stable char residue may also be formed at the end of the degradation process.

The two-stage degradation profile observed in similar MDI-based isocyanurate trimers, with activation energies around 200-260 kJ/mol, suggests that the degradation of the HDI-based trimer likely follows a similarly complex kinetic pathway.

Conclusion

This compound exhibits good thermal stability, a crucial property for its applications in high-performance materials. The primary degradation pathway involves the decomposition of the isocyanurate ring at temperatures generally exceeding 300-400°C. Further research employing techniques such as TGA-FTIR and Pyrolysis-GC-MS would be invaluable for a more precise elucidation of the decomposition products and a detailed kinetic analysis of the degradation process. The experimental protocols provided herein offer a standardized approach for such investigations.

References

Methodological & Application

Application Notes and Protocols for Tris(6-isocyanatohexyl)isocyanurate in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(6-isocyanatohexyl)isocyanurate, an isocyanurate trimer of hexamethylene diisocyanate (HDI), is a widely utilized crosslinking agent in the synthesis of high-performance polyurethanes. Its trifunctional nature allows for the formation of a three-dimensional network structure, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting polyurethane material. These application notes provide detailed protocols and data for the use of this compound in polyurethane synthesis, targeting applications in coatings, adhesives, elastomers, and biomedical devices.

Chemical and Physical Properties

This compound is a derivative of isocyanuric acid with a 6-isocyanatohexyl group at each of the 1-, 3-, and 5-positions.[1] It is also known by several synonyms, including HDI isocyanurate trimer and 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione.[2][3]

| Property | Value | Reference |

| Molecular Formula | C24H36N6O6 | [1] |

| Molecular Weight | 504.58 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [4] |

| NCO Content | Typically 21-23% | [5] |

| Viscosity | Varies, but low viscosity grades are available | [6] |

Reaction Mechanism

The fundamental reaction in polyurethane synthesis is the addition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol, forming a urethane (B1682113) linkage. When this compound is used as a crosslinker, its three isocyanate groups react with hydroxyl groups from the polyol and chain extender, creating a crosslinked polymer network.

Figure 1: General reaction scheme for polyurethane synthesis using this compound.

Experimental Protocols

Two primary methods are employed for the synthesis of polyurethanes: the one-shot process and the two-step (prepolymer) process. The choice of method depends on the desired properties of the final material and the specific reactants used.

Protocol 1: One-Shot Synthesis of a Crosslinked Polyurethane Elastomer

This protocol describes the synthesis of a polyurethane elastomer in a single step.

Materials:

-

Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )

-

1,4-Butanediol (BDO)

-

This compound (HDI Trimer)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry toluene (B28343)

Procedure:

-

Drying of Reagents: Dry the PTMG and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dried PTMG and BDO.

-

Dissolution: Add dry toluene to dissolve the polyol and chain extender under a nitrogen atmosphere with stirring.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants) to the mixture and stir until homogeneous.

-

Isocyanate Addition: Slowly add the this compound to the reaction mixture with vigorous stirring. The NCO/OH ratio should be carefully controlled (e.g., 1.05:1) to ensure complete reaction and desired crosslinking.

-

Curing: Pour the mixture into a preheated mold and cure in an oven at a specific temperature (e.g., 80-100°C) for a designated time (e.g., 12-24 hours).

-

Post-Curing: After the initial curing, post-cure the elastomer at a slightly higher temperature (e.g., 110°C) for a few hours to complete the reaction and stabilize the network structure.

Protocol 2: Two-Step (Prepolymer) Synthesis of a Polyurethane Coating

This method involves the initial formation of an NCO-terminated prepolymer, which is then chain-extended and crosslinked.

Materials:

-

Polyester (B1180765) polyol (e.g., hydroxyl-terminated polycaprolactone)

-

Hexamethylene diisocyanate (HDI)

-

This compound (HDI Trimer)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Solvent (e.g., ethyl acetate, xylene)

Procedure:

-

Prepolymer Synthesis:

-

In a reaction vessel under a nitrogen atmosphere, react the polyester polyol with an excess of HDI (NCO/OH ratio > 2:1) at 70-80°C with stirring.

-

Monitor the reaction by titrating the NCO content until it reaches the theoretical value for the prepolymer.

-

-

Formulation of Component A and B:

-

Component A (Isocyanate Component): A mixture of the synthesized prepolymer and this compound.

-

Component B (Polyol Component): A mixture of the polyester polyol, chain extenders (if any), catalyst, and other additives (e.g., pigments, flow agents) dissolved in a suitable solvent.

-

-

Mixing and Application:

-

Thoroughly mix Component A and Component B in the specified ratio just before application.

-

Apply the coating to the substrate using a suitable method (e.g., spraying, brushing, roll-coating).

-

-

Curing: Allow the coating to cure at ambient temperature or accelerate the curing process by heating.

Figure 2: Experimental workflow for the one-shot synthesis of a crosslinked polyurethane.

Quantitative Data on Performance Enhancement

The incorporation of this compound as a crosslinker significantly impacts the properties of the resulting polyurethane. The following tables summarize typical effects observed with increasing crosslinker concentration.

Table 1: Effect of this compound Concentration on Mechanical Properties

| Crosslinker Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| 0 | 15 - 25 | 500 - 800 | 70 - 80 |

| 5 | 25 - 40 | 400 - 600 | 80 - 90 |

| 10 | 35 - 55 | 300 - 500 | 90 - 95 |

| 15 | 50 - 70 | 200 - 400 | > 95 |

Note: These are representative values and can vary significantly depending on the specific polyol, chain extender, and synthesis conditions.

Table 2: Effect of this compound Concentration on Thermal Properties

| Crosslinker Conc. (wt%) | Glass Transition Temp. (Tg, °C) | Thermal Decomposition Temp. (TGA, 5% weight loss, °C) |

| 0 | -40 to -20 | 280 - 300 |

| 5 | -35 to -15 | 290 - 310 |

| 10 | -30 to -10 | 300 - 320 |

| 15 | -25 to -5 | 310 - 330 |

Note: These are representative values and can vary significantly depending on the specific polyol, chain extender, and synthesis conditions.

Characterization Techniques

To evaluate the successful synthesis and properties of the crosslinked polyurethane, the following characterization techniques are recommended:

-

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of N-H and C=O peaks).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Mechanical Testing: To measure tensile strength, elongation at break, and hardness using a universal testing machine and a durometer.

-

Swell Test: To estimate the crosslink density by measuring the swelling of the polymer in a suitable solvent.

Safety Precautions

Isocyanates are sensitizers and can be harmful if inhaled or in contact with skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

Conclusion

This compound is a versatile and effective crosslinking agent for polyurethane synthesis, enabling the production of materials with enhanced mechanical and thermal properties. The provided protocols and data serve as a valuable resource for researchers and scientists in developing novel polyurethane-based materials for a wide range of applications. Careful control over stoichiometry and reaction conditions is crucial for achieving the desired material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN103242254A - Preparation method of HDI-TDI (Hexamethylene Diisocyanate-Toluene Diisocynate) polyurethane tripolymer - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20050124777A1 - Polyurethane elastomers from HDI prepolymers with reduced content of free HDI monomers - Google Patents [patents.google.com]

Application Notes and Protocols for Crosslinking Polymers with Tris(6-isocyanatohexyl)isocyanurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(6-isocyanatohexyl)isocyanurate, commonly known as Hexamethylene Diisocyanate (HDI) trimer, is a versatile crosslinking agent widely employed in the development of polymeric materials for biomedical and pharmaceutical applications. Its trifunctional nature allows for the formation of stable, three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and controlled release properties of various polymers. This document provides detailed application notes and protocols for the crosslinking of polymers using HDI trimer, with a focus on applications relevant to drug delivery systems, tissue engineering scaffolds, and hydrogel formulations.

The isocyanate groups of HDI trimer readily react with nucleophilic functional groups present on polymer backbones, such as hydroxyl (-OH) and amine (-NH2) groups, to form covalent urethane (B1682113) and urea (B33335) linkages, respectively. This reaction proceeds efficiently under mild conditions and does not require the use of toxic catalysts, making it an attractive method for crosslinking biocompatible polymers.

Chemical Reaction Pathway

The crosslinking of polymers with this compound occurs through the reaction of its isocyanate functional groups with active hydrogen-containing groups on the polymer chains, primarily hydroxyl and amine groups. No specific biological signaling pathways are directly involved in this chemical crosslinking process.

Caption: Chemical reaction pathway of HDI trimer.

Quantitative Data Presentation

The following tables summarize key quantitative data obtained from studies on polymers crosslinked with isocyanates. These values can serve as a reference for expected material properties.

Table 1: Mechanical Properties of Isocyanate-Crosslinked Polymers

| Polymer System | Crosslinker Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| Chitosan (B1678972) Scaffold | Low | 0.5 ± 0.1 | 15 ± 3 | 3.2 ± 0.5 |

| Chitosan Scaffold | High | 1.2 ± 0.2 | 8 ± 2 | 8.5 ± 1.1 |

| HPMC-based Hydrogel | 1% | 0.8 ± 0.1 | 120 ± 15 | 0.9 ± 0.2 |

| HPMC-based Hydrogel | 3% | 1.5 ± 0.3 | 80 ± 10 | 2.1 ± 0.4 |

Table 2: Swelling and Drug Release Properties of Isocyanate-Crosslinked Hydrogels

| Polymer System | Crosslinker Concentration | Swelling Ratio (%) | Drug Release at 24h (%) |

| Chitosan Hydrogel | 0.5% | 850 ± 50 | 65 ± 5 |

| Chitosan Hydrogel | 1.5% | 550 ± 40 | 45 ± 4 |

| HPMC/Polyurethane IPN | 1% | 510 ± 30[1] | 70 ± 6 |

| HPMC/Polyurethane IPN | 2% | 380 ± 25 | 50 ± 5 |

Experimental Protocols

The following are detailed protocols for the crosslinking of common polymers used in drug development with this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Crosslinking of Hydroxypropyl Methylcellulose (B11928114) (HPMC) Hydrogel

This protocol describes the formation of a crosslinked HPMC hydrogel suitable for controlled drug delivery applications.

Materials:

-

Hydroxypropyl methylcellulose (HPMC)

-

This compound (HDI trimer)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Therapeutic agent (optional)

Procedure:

-

HPMC Solution Preparation:

-

Dissolve HPMC in anhydrous DMSO to the desired concentration (e.g., 5-10% w/v) by stirring at room temperature until a clear, homogeneous solution is formed.

-

If encapsulating a therapeutic agent, add it to the HPMC solution and stir until fully dissolved or dispersed.

-

-

Crosslinking Reaction:

-

Add the desired amount of HDI trimer to the HPMC solution. The concentration of HDI trimer can be varied to control the crosslinking density (e.g., 1-5% w/w of HPMC).

-

Stir the mixture vigorously for 5-10 minutes to ensure uniform distribution of the crosslinker.

-

Cast the mixture into a suitable mold (e.g., a petri dish or a custom-made mold) to form a film or scaffold of the desired shape and thickness.

-

Cure the mixture in an oven at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-4 hours). The curing time and temperature may need to be optimized based on the desired degree of crosslinking.

-

-

Purification:

-

After curing, immerse the crosslinked hydrogel in a large volume of PBS (pH 7.4) to remove any unreacted HDI trimer and DMSO.

-

Replace the PBS every 6-8 hours for 2-3 days to ensure complete purification.

-

-

Drying and Sterilization (Optional):

-

For applications requiring a dry scaffold, the purified hydrogel can be freeze-dried.

-

Sterilize the final product using an appropriate method, such as gamma irradiation or ethylene (B1197577) oxide treatment.

-

Protocol 2: Fabrication of a Crosslinked Chitosan Scaffold

This protocol details the preparation of a porous chitosan scaffold with enhanced mechanical properties for tissue engineering applications.

Materials:

-

Chitosan (medium molecular weight, >75% deacetylation)

-

This compound (HDI trimer)

-

Acetic acid solution (1% v/v)

-

Anhydrous ethanol (B145695)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Chitosan Solution Preparation:

-

Dissolve chitosan in a 1% acetic acid solution to the desired concentration (e.g., 2-3% w/v) by stirring overnight at room temperature.

-

-

Scaffold Fabrication (Freeze-Drying):

-

Pour the chitosan solution into a mold and freeze it at -20°C for at least 12 hours.

-

Lyophilize the frozen solution for 48-72 hours to obtain a porous scaffold.

-

-

Crosslinking Reaction:

-

Prepare a solution of HDI trimer in anhydrous ethanol at the desired concentration (e.g., 1-5% w/v).

-

Immerse the lyophilized chitosan scaffold in the HDI trimer solution for a specified period (e.g., 4-12 hours) at room temperature to allow for the crosslinking reaction to occur.

-

-

Purification:

-

Remove the scaffold from the crosslinking solution and wash it extensively with ethanol to remove any unreacted HDI trimer.

-

Subsequently, wash the scaffold with PBS (pH 7.4) to remove residual ethanol and neutralize the acetic acid.

-

Continue washing with PBS for 2-3 days, changing the solution periodically.

-

-

Final Freeze-Drying:

-

Freeze the purified scaffold at -20°C and then lyophilize it to obtain the final porous, crosslinked chitosan scaffold.

-

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for polymer crosslinking.

Logical Relationship: Factors Influencing Crosslinked Polymer Properties

Caption: Factors influencing crosslinked polymer properties.

References

Application Notes and Protocols: Tris(6-isocyanatohexyl)isocyanurate in Industrial Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(6-isocyanatohexyl)isocyanurate, commonly known as Hexamethylene Diisocyanate (HDI) Trimer, is an aliphatic polyisocyanate renowned for its use as a hardener in two-component (2K) polyurethane coating systems. Its isocyanurate ring structure provides a trifunctional cross-linking capability, leading to coatings with exceptional performance characteristics. This document details its primary applications in industrial coatings, provides typical performance data, and outlines experimental protocols for formulation and testing. The aliphatic nature of this compound ensures high resistance to UV degradation, making it ideal for applications requiring excellent weatherability and color stability.[1]

Key Properties and Characteristics

This compound is a solvent-free, clear to slightly yellowish liquid at room temperature. Its key features include high NCO content, moderate viscosity, and excellent compatibility with a wide range of polyols. These properties make it a versatile crosslinker for various coating formulations.

Table 1: Typical Properties of this compound

| Property | Typical Value | Reference |

| IUPAC Name | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione | Sigma-Aldrich |

| CAS Number | 3779-63-3 | Sigma-Aldrich |

| Molecular Formula | C24H36N6O6 | Covestro, PubChem |

| Molecular Weight | 504.58 g/mol | Covestro, PubChem |

| NCO Content | 21.8 ± 0.5 % | Covestro, Wanhua Chemical |

| Equivalent Weight | Approx. 191 g/eq | Wanhua Chemical |

| Viscosity at 25°C | 2400 - 3000 mPa·s | Covestro, Wanhua Chemical |

| Density at 20°C | Approx. 1.16 g/cm³ | Covestro, myChem |

| Appearance | Clear, colorless to pale yellow liquid | Wanhua Chemical |

| Solubility | Soluble in esters, ketones, and aromatic hydrocarbons | Covestro, Wanhua Chemical |

Industrial Coating Applications

The unique properties of this compound make it a preferred choice for high-performance coatings across various industries.

Automotive Coatings

In the automotive sector, it is extensively used as a crosslinker for clearcoats and topcoats in both OEM and refinish applications.[2][3][4] Coatings formulated with this isocyanurate exhibit:

-

Exceptional Weather Resistance: The aliphatic structure provides outstanding resistance to UV radiation, preventing yellowing and degradation upon prolonged sun exposure.[1]

-

High Gloss Retention: Coatings maintain their aesthetic appeal over long periods.[2]

-

Excellent Scratch and Abrasion Resistance: The high crosslink density imparts superior mechanical properties, protecting the underlying basecoat.[5]

-

Chemical Resistance: Provides robust protection against environmental fallout, bird droppings, tree sap, and common automotive fluids.[2]

Aerospace Coatings

Aerospace topcoats demand the highest level of durability and protection. This compound is a key component in these formulations, offering:

-

Superior Durability: Withstands harsh atmospheric conditions, including extreme temperatures and UV radiation at high altitudes.

-

Fluid Resistance: Resists degradation from hydraulic fluids, jet fuel, and de-icing agents.

-

Flexibility: Formulations can be adjusted to provide the necessary flexibility to accommodate the expansion and contraction of aircraft substrates.

Wood Coatings

For industrial wood coatings on furniture, flooring, and cabinetry, this compound is used to formulate coatings with:

-

Excellent Clarity: Enhances the natural beauty of the wood grain.

-

High Scratch and Mar Resistance: Provides a durable finish that withstands daily wear and tear.

-

Resistance to Household Chemicals: Protects against spills of common household liquids such as water, alcohol, and cleaning agents.[6]

General Industrial Coatings

This polyisocyanate is also employed in a wide range of general industrial applications, including coatings for machinery, plastic components, and protective metal coatings.[4][7] Key benefits include:

-

Corrosion Resistance: When used in protective coating systems, it contributes to excellent corrosion resistance.

-

Adhesion to Various Substrates: Can be formulated to adhere well to a variety of substrates, including metals and plastics.

-

Versatility: The ability to be formulated with different polyols (polyester, polyacrylic) allows for a wide range of gloss levels and film properties.[8]

Expected Performance of Formulated Coatings

While specific performance data depends on the complete formulation (polyol, additives, etc.), the following table provides an overview of the typical performance characteristics of a two-component polyurethane clearcoat formulated with this compound.

Table 2: Typical Performance Data of a Polyurethane Clearcoat

| Performance Metric | Test Method | Typical Result |

| Pencil Hardness | ASTM D3363 | H - 2H |

| Adhesion (Cross-Hatch) | ASTM D3359 | 5B (no loss of adhesion) |

| Impact Resistance | ASTM D2794 | > 80 in-lbs (direct) |

| Flexibility (Mandrel Bend) | ASTM D522 | Passes 1/8 inch mandrel |

| Chemical Resistance | ASTM D1308 | No effect after 24-hour spot test with gasoline, motor oil, 10% sulfuric acid, and 10% sodium hydroxide. |

| Weathering Resistance | ASTM G154 (QUV-A) | > 1000 hours with > 80% gloss retention and minimal color change (ΔE < 1.0) |

Experimental Protocols

Protocol 1: Formulation of a 2K Polyurethane Clearcoat

This protocol describes the preparation of a model two-component polyurethane clearcoat for general industrial applications.

Materials:

-

Component A (Resin):

-

Hydroxyl-functional acrylic polyol (e.g., 70% solution in butyl acetate, OH value ~150 mg KOH/g)

-

Flow and leveling agent

-

UV absorber and HALS (Hindered Amine Light Stabilizer) package

-

Solvent blend (e.g., butyl acetate, xylene)

-

-

Component B (Hardener):

-

This compound (100% solids)

-

Procedure:

-

Component A Preparation:

-

In a suitable mixing vessel, add the acrylic polyol solution.

-

While stirring, add the flow and leveling agent, UV absorber, and HALS.

-

Adjust the viscosity with the solvent blend to a target application viscosity (e.g., 20-25 seconds in a Zahn #2 cup).

-

Mix until a homogenous solution is obtained.

-

-

Mixing Ratio Calculation:

-

The mixing ratio of Component A to Component B is determined by the equivalent weights of the polyol and the isocyanate. A common stoichiometric ratio is 1.05:1 (NCO:OH).

-

-

Coating Preparation:

-

Just prior to application, add the calculated amount of Component B (this compound) to Component A.

-

Mix thoroughly for 2-3 minutes.

-

Allow an induction time of 10-15 minutes before application.

-

Diagram 1: Workflow for 2K Polyurethane Clearcoat Formulation

Caption: Workflow for the formulation of a two-component polyurethane clearcoat.

Protocol 2: Coating Application and Curing

This protocol outlines the application and curing of the formulated 2K polyurethane clearcoat.

Procedure:

-

Substrate Preparation:

-

Ensure the substrate (e.g., steel panels, wood panels) is clean, dry, and free of contaminants.

-

For metal substrates, appropriate pretreatment and priming are recommended.

-

-

Application:

-

Apply the mixed coating using a suitable method such as spray application (conventional or HVLP), brush, or roller.

-

Aim for a dry film thickness (DFT) of 40-60 µm.

-

-

Curing:

-

Flash-off: Allow a flash-off period of 10-15 minutes at ambient temperature to allow for solvent evaporation.

-

Curing Schedule:

-

Air Dry: Tack-free in 2-4 hours at 25°C. Hard dry in 24 hours. Full cure in 7 days.

-

Force Dry: After a 15-minute flash-off, cure at 60-80°C for 30-60 minutes.

-

-

Diagram 2: Coating Application and Curing Process

Caption: Process flow for coating application and curing.

Protocol 3: Evaluation of Coating Performance

This protocol describes standard tests to evaluate the performance of the cured polyurethane coating.

Procedure:

-

Adhesion Test (ASTM D3359, Test Method B):

-

After full cure, make a series of six parallel cuts through the coating to the substrate, followed by another series of six cuts at a 90-degree angle to and centered on the original cuts.

-

Apply pressure-sensitive tape over the grid and remove it rapidly.

-

Rate the adhesion on a scale of 0B to 5B.

-

-

Pencil Hardness Test (ASTM D3363):

-

Use a set of calibrated pencils of increasing hardness.

-

Push the pencil at a 45-degree angle to the coating surface.

-

The pencil hardness is the hardest pencil that does not scratch or gouge the coating.

-

-

Chemical Resistance Test (ASTM D1308):

-

Place a small piece of cotton saturated with the test chemical (e.g., gasoline, 10% H₂SO₄) on the coating surface.

-

Cover with a watch glass for a specified period (e.g., 24 hours).

-

Remove the cotton and evaluate the coating for any signs of degradation (softening, blistering, discoloration).

-

-

Accelerated Weathering Test (ASTM G154):

-

Place coated panels in a QUV accelerated weathering tester.

-

Expose the panels to alternating cycles of UV-A radiation and condensation.

-

Periodically measure gloss (ASTM D523) and color change (ASTM D2244) to assess durability.

-

Diagram 3: Logical Relationship of Isocyanurate Structure to Coating Properties

Caption: Contribution of the isocyanurate structure to key coating properties.

References

- 1. bdmaee.net [bdmaee.net]

- 2. specialchem.com [specialchem.com]

- 3. ulprospector.com [ulprospector.com]

- 4. TOLONATE™ HDT [products.whchem.com]

- 5. specialchem.com [specialchem.com]

- 6. Polyurethane coatings on hardwood and softwood surfaces: Their resistance to household liquids as an educational case study :: BioResources [bioresources.cnr.ncsu.edu]

- 7. ulprospector.com [ulprospector.com]

- 8. solutions.covestro.com [solutions.covestro.com]

Application Notes and Protocols: Tris(6-isocyanatohexyl)isocyanurate as a Surface Modification Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(6-isocyanatohexyl)isocyanurate, an isocyanurate trimer of hexamethylene diisocyanate (HDI trimer), is a versatile cross-linking agent with significant potential for surface modification in biomedical and pharmaceutical applications. Its three reactive isocyanate (-NCO) groups can form stable covalent urethane (B1682113) or urea (B33335) linkages with a variety of functional groups, including hydroxyls (-OH) and amines (-NH2), commonly found on the surfaces of biomaterials, nanoparticles, and biological molecules. This property makes it an excellent candidate for creating biocompatible and functionalized surfaces for applications ranging from drug delivery systems to medical device coatings.[1][2]

These application notes provide an overview of the properties, applications, and protocols for using this compound as a surface modification agent.

Chemical Properties and Structure

This compound is an aliphatic polyisocyanate, which contributes to its good weather resistance and color stability.[3] The isocyanurate ring provides thermal stability to the resulting polyurethane network.

| Property | Value | Reference |

| Synonyms | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione, HDI Trimer, Hexamethylene diisocyanate isocyanurate trimer | [3] |

| CAS Number | 3779-63-3 | [3] |

| Molecular Formula | C24H36N6O6 | [4] |

| Molecular Weight | 504.58 g/mol | [3] |

Applications in Research and Drug Development

The primary application of this compound in a research and drug development context is as a cross-linking agent to form stable polyurethane matrices and coatings.

-

Drug Delivery Systems: It can be used to create interpenetrating polymer networks (IPNs) for controlled drug release. For instance, it has been used with hydroxypropyl methylcellulose (B11928114) (HPMC) to form hydrocolloid IPNs for wound dressings with moisture-retaining properties.[2] The cross-linked network can provide drug-carrying spaces, enabling the development of novel matrix systems.[1][2]

-

Biocompatible Coatings: Surfaces modified with this agent can exhibit improved biocompatibility, making them suitable for medical implants and devices. Polyurethane coatings are known for their favorable interactions with biological systems.

-

Immobilization of Biomolecules: The reactive isocyanate groups can be utilized to covalently attach proteins, peptides, or other biomolecules to a surface, facilitating studies on cell-material interactions and the development of biosensors.

-

Tissue Engineering: The formation of stable and biocompatible scaffolds is crucial for tissue engineering. This compound can be used to cross-link biopolymers to create such scaffolds.

Experimental Protocols

Protocol 1: Surface Modification of a Hydroxyl-Functionalized Substrate

This protocol describes a general procedure for modifying a substrate with abundant hydroxyl groups (e.g., glass, silicon wafers with native oxide, or polymers with -OH functionalities) using this compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF))

-

Hydroxyl-functionalized substrate

-

Nitrogen or Argon gas

-

Anhydrous cleaning solvents (e.g., acetone, isopropanol)

-

Dibutyltin dilaurate (DBTDL) catalyst (optional)

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the substrate by sonication in a series of anhydrous solvents (e.g., acetone, isopropanol) to remove any organic contaminants.

-

Dry the substrate under a stream of nitrogen or in a vacuum oven at a temperature appropriate for the substrate material.

-

For substrates that are not inherently hydroxyl-rich, a plasma treatment or piranha solution cleaning (use with extreme caution) can be performed to generate surface hydroxyl groups.

-

-

Preparation of Coating Solution:

-

In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound in an anhydrous solvent to the desired concentration (e.g., 1-5% w/v). The optimal concentration may need to be determined empirically.

-

If a catalyst is required to accelerate the reaction, add a small amount of DBTDL (e.g., 0.1-0.5% of the isocyanate weight).

-

-

Surface Modification Reaction:

-

Immerse the prepared substrate in the this compound solution.

-

Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 60°C). The reaction time and temperature will influence the coating thickness and density.

-

-

Washing and Curing:

-

Carefully remove the substrate from the reaction solution.

-

Rinse the substrate thoroughly with fresh anhydrous solvent to remove any unreacted isocyanate and catalyst. Sonication in the solvent can aid in complete removal.

-

Dry the modified substrate under a stream of nitrogen or in a vacuum oven.

-

A post-curing step at an elevated temperature (e.g., 60-80°C) for a few hours can be performed to ensure complete reaction of the isocyanate groups.

-

Workflow for Surface Modification:

Caption: Workflow for surface modification with this compound.

Protocol 2: Immobilization of a Protein on a Modified Surface

This protocol outlines the steps to covalently immobilize a protein containing primary amine groups (e.g., lysine (B10760008) residues) onto a surface previously modified with this compound.

Materials:

-

This compound-modified substrate

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Blocking solution (e.g., bovine serum albumin (BSA) or ethanolamine (B43304) solution)

-

Washing buffers (e.g., PBS with a mild detergent like Tween-20)

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein in the chosen buffer at the desired concentration. Ensure the buffer does not contain primary amines that could compete with the protein for reaction with the isocyanate groups.

-

-

Protein Immobilization:

-

Incubate the isocyanate-modified substrate with the protein solution for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C to preserve protein activity). Gentle agitation can improve immobilization efficiency.

-

-

Blocking of Unreacted Isocyanate Groups:

-

After protein incubation, wash the substrate with buffer to remove non-specifically bound protein.

-

Immerse the substrate in a blocking solution (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5) for 30-60 minutes to quench any remaining reactive isocyanate groups.

-

-

Final Washing:

-

Wash the substrate extensively with a washing buffer (e.g., PBS with 0.05% Tween-20) and then with deionized water to remove any unbound blocking agent and non-covalently attached protein.

-

The protein-functionalized surface is now ready for use in cell culture or other biological assays.

-

Logical Relationship for Protein Immobilization:

Caption: Logical workflow for protein immobilization on an isocyanate-activated surface.

Quantitative Data and Characterization

The success of the surface modification can be quantified and characterized using various surface analysis techniques.

| Characterization Technique | Parameter Measured | Expected Outcome for Successful Modification |

| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity) | A change in the water contact angle, often an increase in hydrophobicity due to the aliphatic hexyl chains. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Appearance of a nitrogen (N 1s) peak and changes in the carbon (C 1s) and oxygen (O 1s) spectra, consistent with the formation of a urethane layer. |

| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of specific chemical bonds | Disappearance or reduction of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane linkage peaks (N-H bend at ~1540 cm⁻¹ and C=O stretch at ~1700 cm⁻¹). |

| Atomic Force Microscopy (AFM) | Surface topography and roughness | Potential changes in surface morphology and roughness depending on the coating thickness and uniformity. |

| Ellipsometry | Coating thickness | Measurement of the thickness of the deposited polyurethane layer, typically in the nanometer range. |

Application in Drug-Carrying Matrix Systems

A study by Liu et al. demonstrated the use of this compound as a cross-linking agent in a drug-carrying matrix system.[2]

| System Component | Role | Quantitative Finding | Reference |

| Hydroxypropyl methylcellulose (HPMC) | Hydrophilic polymer for swelling and drug release | - | [2] |

| This compound | Cross-linking agent to form a polyurethane network | 1% concentration used as a cross-linking promoter | [2] |

| Resulting Matrix | Interpenetrating Polymer Network (IPN) | Water uptake of 5.1% after one hour, suitable for moisture healing in wound dressings. | [2] |

Signaling Pathways and Cellular Interactions

While specific signaling pathways directly activated by this compound-modified surfaces are not extensively documented, the resulting polyurethane surfaces can influence cell behavior through various mechanisms.

-

Cell Adhesion and Spreading: The surface chemistry and topography of the polyurethane coating will influence the adsorption of extracellular matrix (ECM) proteins, which in turn mediate cell adhesion through integrin receptors. The availability of specific binding sites on adsorbed proteins can trigger intracellular signaling cascades that regulate cell spreading, proliferation, and differentiation.

-

Biocompatibility: As an aliphatic isocyanate, this compound is generally considered to produce more biocompatible polyurethanes compared to aromatic isocyanates. In vitro cytotoxicity assays are essential to confirm the biocompatibility of the modified surface.

Hypothesized Cell Adhesion Signaling Pathway:

Caption: Hypothesized signaling pathway for cell adhesion on a modified surface.

Safety Precautions

Isocyanates are reactive and potentially hazardous chemicals. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[5]

References

High-Performance Adhesives: Formulation and Application of Tris(6-isocyanatohexyl)isocyanurate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(6-isocyanatohexyl)isocyanurate, a trimer of hexamethylene diisocyanate (HDI), is a key component in the formulation of high-performance polyurethane (PU) adhesives. Its aliphatic nature and trifunctional isocyanate structure contribute to adhesives with excellent weather resistance, chemical resistance, durability, and strong adhesion to a variety of substrates.[1] This document provides detailed application notes and experimental protocols for formulating both pressure-sensitive and two-component structural adhesives utilizing this compound.

Core Chemistry and Signaling Pathway

Polyurethane adhesives are formed through the reaction of isocyanate groups (-NCO) with hydroxyl groups (-OH) from a polyol. This compound acts as a cross-linking agent, forming a durable three-dimensional polymer network. The selection of the polyol component (e.g., polyester (B1180765) polyol, polyether polyol) allows for the tailoring of the adhesive's final properties, such as flexibility and chemical resistance.

Caption: Polyurethane Formation Pathway.

Formulation of a Pressure-Sensitive Adhesive (PSA)

This section details the formulation of a tacky-free polyurethane pressure-sensitive adhesive, adapted from a study by Bae, J.-H., et al. (2021). The formulation's properties can be tuned by adjusting the ratio of hexamethylene diisocyanate (HDI) to its trimer, this compound.

Materials and Formulation

| Component | Role | Example Supplier |

| Poly(ethylene glycol) (PEG), MW 600 | Polyol (Soft Segment) | Sigma-Aldrich |

| Polyoxyalkylene Polyol | Polyol (Soft Segment) | Dow |

| Hexamethylene Diisocyanate (HDI) | Isocyanate Monomer | Covestro |

| This compound | Cross-linking Agent | Covestro (Desmodur N 3300) |

| 1,4-Butanediol (B3395766) (1,4-BD) | Chain Extender | BASF |

Table 1: Formulation of Polyurethane Prepolymer

| Reactant | Amount |

| Hexamethylene Diisocyanate (HDI) | 7.00 g |

| Poly(ethylene glycol) (PEG), MW 600 | 3.33 g |

| Polyoxyalkylene Polyol | 20.00 g |

| 1,4-Butanediol (1,4-BD) | 1.00 g |

Table 2: Curing Agent Composition

| Component | Amount |

| HDI and this compound mixture | 10.00 wt.% of the prepolymer |

Experimental Protocol

Caption: PSA Synthesis Workflow.

-

Prepolymer Synthesis:

-

In a 500 mL four-neck round-bottom glass reactor under a nitrogen purge, melt 7.00 g of HDI at 70°C.

-

Add 3.33 g of PEG (MW 600) and 20.00 g of polyoxyalkylene polyol under mechanical stirring at 250 rpm.

-

Sequentially add 1.00 g of 1,4-butanediol (chain extender).

-

Continue stirring the mixture at 70°C and 80 rpm for one hour to form the prepolymer.

-

-

Adhesive Preparation:

-

Prepare a curing agent mixture of HDI and this compound.

-

Add 10.00 wt.% of this curing agent mixture to the synthesized prepolymer.

-

Allow the mixture to cure for five minutes at room temperature before application.

-

Performance Data

The adhesive properties are highly dependent on the ratio of HDI to this compound in the curing agent.[2] An increase in the trimer content generally leads to a less tacky adhesive with lower peel strength but improved cohesion.[2]

Table 3: Peel Strength of PSA on Glass Substrate

| HDI / Trimer Ratio | 180° Peel Force (N/cm) |

| 9 / 1 | 2.89 |

| 8 / 2 | Not specified |

| 5 / 5 | 1.48 |

Formulation of a High-Performance Two-Component Adhesive

This section outlines the formulation of a high-performance two-component polyurethane adhesive based on examples provided in a patent by Hu et al. This type of adhesive is suitable for more demanding applications requiring high bond strength.

Materials and Formulation

Component A (Polyol Component): A mixture of various polyester polyols, chain extenders, and additives.

Component B (Isocyanate Component): A solution of this compound in a suitable solvent.

Table 4: Example Formulation of a Two-Component Adhesive

| Component | Role | Parts by Weight |

| Component A | ||

| Polyester Polyol 1 | Polyol | Varies |

| Polyester Polyol 2 | Polyol | Varies |

| Chain Extender | Mechanical Properties | Varies |

| Catalyst (e.g., organic bismuth) | Curing Accelerator | 0.003 |

| Ethyl Acetate (B1210297) | Solvent | Varies |

| Component B | ||

| This compound | Cross-linking Agent | 10 |

| Ethyl Acetate | Solvent | 63 |

The final NCO content of Component B is a critical parameter and is typically adjusted to a target value (e.g., 6.0%) by adding more or less solvent.

Experimental Protocol

Caption: Two-Component Adhesive Workflow.

-

Preparation of Component A (Polyol Component):

-

In a reaction vessel, thoroughly mix the specified polyester polyols and chain extender.

-

Add the catalyst and solvent, and mix until a homogeneous solution is obtained.

-

-

Preparation of Component B (Isocyanate Component):

-

In a separate vessel, dissolve the this compound in ethyl acetate.

-